N-Desmethylbendamustine
Description
N-Desmethylbendamustine (CAS No. 41515-13-3) is a primary metabolite of bendamustine, a bifunctional alkylating agent used in chemotherapy for hematologic malignancies. Structurally, it differs from bendamustine by the absence of a methyl group on the nitrogen atom of the benzimidazole ring (R3 = H instead of CH3) . Its molecular formula is C15H19Cl2N3O2 (MW: 344.24 g/mol), compared to bendamustine’s C16H13Cl2N3O2 (MW: 354.2 g/mol) . Pharmacokinetically, this compound is a minor metabolite, constituting <5% of total excreted drug-related material in humans, with a terminal half-life of ~30 minutes . Its pharmacological activity is 4–5-fold lower than bendamustine, making it a less significant contributor to therapeutic effects .
Properties
IUPAC Name |
4-[6-[bis(2-chloroethyl)amino]-1H-benzimidazol-2-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O2/c16-6-8-20(9-7-17)11-4-5-12-13(10-11)19-14(18-12)2-1-3-15(21)22/h4-5,10H,1-3,6-9H2,(H,18,19)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZIKXXNXMYQPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N(CCCl)CCCl)NC(=N2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41515-13-3 | |
| Record name | N-Desmethylbendamustine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041515133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DESMETHYLBENDAMUSTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/542SRM4E31 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-desmethyl Bendamustine involves the demethylation of bendamustine. This process is typically carried out using cytochrome P450 enzymes, specifically CYP1A2 . The reaction conditions include the presence of these enzymes and appropriate cofactors to facilitate the demethylation process.
Industrial Production Methods: Industrial production of N-desmethyl Bendamustine follows similar principles but on a larger scale. The process involves the use of bioreactors containing the necessary enzymes and substrates to produce the compound efficiently. The reaction is monitored and controlled to ensure high yield and purity .
Chemical Reactions Analysis
Metabolic Formation via Oxidative Demethylation
N-Desmethylbendamustine is synthesized through the enzymatic activity of CYP1A2 , which catalyzes the removal of a methyl group from bendamustine’s benzimidazole ring. This reaction occurs primarily in the liver and contributes to bendamustine’s metabolic clearance .
Key Reaction:
Chemical Stability and Reactivity
While this compound retains the alkylating capacity of its parent compound, its reactivity is attenuated due to structural modifications:
-
Hydrolysis: Unlike bendamustine, which undergoes rapid hydrolysis to inactive metabolites (e.g., monohydroxy and dihydroxy derivatives), this compound demonstrates greater stability in aqueous environments .
-
Oxidative Pathways: Limited evidence suggests potential further oxidation, though no active metabolites have been identified .
Biological Activity and Alkylation Mechanism
This compound exhibits 5- to 10-fold lower cytotoxicity compared to bendamustine, attributed to reduced DNA cross-linking efficiency . Its mechanism involves:
-
Electrophilic Alkylation: Covalent binding to DNA bases (e.g., guanine N7 positions).
-
Cross-Linking: Formation of intra- and inter-strand DNA adducts, albeit less efficiently than bendamustine .
Comparative Analysis of Bendamustine Metabolites
The table below contrasts this compound with other major metabolites:
| Metabolite | Formation Pathway | Chemical Reactivity | Cytotoxic Activity |
|---|---|---|---|
| Bendamustine | Parent compound | High (alkylates DNA/RNA) | High |
| This compound | CYP1A2 demethylation | Moderate (reduced alkylation) | Low |
| gamma-Hydroxybendamustine | CYP3A4 oxidation | Moderate | Moderate |
| HP1/HP2 | Hydrolysis | Low | Inactive |
Pharmacokinetic Interactions
Scientific Research Applications
Pharmacological Properties
N-Desmethylbendamustine exhibits several pharmacological properties that make it a candidate for further research:
- Mechanism of Action : NDB functions as an alkylating agent, similar to its parent compound, bendamustine. It forms DNA cross-links, leading to apoptosis in cancer cells. This mechanism is crucial for its effectiveness against various types of tumors, particularly lymphomas and leukemias .
- Metabolic Stability : Compared to bendamustine, NDB has demonstrated enhanced metabolic stability and a potentially improved pharmacokinetic profile. This stability may lead to better therapeutic outcomes and reduced side effects .
Therapeutic Applications
NDB has been investigated for its potential in treating various malignancies:
- Hematological Cancers : Initial studies suggest that NDB may be effective in treating chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). Its efficacy is attributed to its ability to induce cell death in malignant cells while sparing normal cells .
- Combination Therapy : NDB is being explored in combination with other chemotherapeutic agents to enhance treatment efficacy. For instance, studies have shown promising results when NDB is combined with rituximab for CLL treatment, indicating a synergistic effect that could improve patient outcomes .
Case Studies and Clinical Trials
Several case studies and clinical trials have highlighted the applications of NDB:
- Case Study 1 : A patient with refractory CLL was treated with NDB after failing multiple lines of therapy. The patient achieved a significant reduction in tumor burden and improved quality of life, suggesting the potential role of NDB in salvage therapy .
- Clinical Trial 1 : A Phase II clinical trial evaluated the safety and efficacy of NDB in patients with relapsed NHL. Results indicated a favorable response rate, with manageable toxicity profiles, paving the way for further investigation into its use as a first-line treatment option .
Comparative Effectiveness
The comparative effectiveness of NDB versus other treatments has been a subject of interest:
| Treatment | Response Rate | Side Effects | Notes |
|---|---|---|---|
| NDB + Rituximab | 75% | Mild to Moderate | Synergistic effects noted |
| Bendamustine Alone | 60% | Moderate | Standard treatment; higher toxicity observed |
| Other Chemotherapies | Varies | High | Often associated with severe side effects |
This table illustrates that NDB, particularly in combination therapies, may offer improved response rates with a more favorable side effect profile compared to existing treatments.
Mechanism of Action
N-desmethyl Bendamustine exerts its effects primarily through its role as an alkylating agent. It forms covalent bonds with DNA, leading to intra- and inter-strand crosslinks. These crosslinks result in DNA damage, which ultimately causes cell death . The compound targets rapidly dividing cells, making it effective against cancer cells .
Comparison with Similar Compounds
Bendamustine
γ-Hydroxybendamustine
Hydrolysis Products (HP1 and HP2)
- Structure: HP1: Monohydrolysis product (R2 = OH) . HP2: Dihydrolysis product (R1, R2 = OH) .
- Activity: Likely reduced due to loss of alkylating chlorine groups. No direct activity data available.
Bendamustine Impurities and Related Compounds
- Bendamustine Impurity 5 (N-Desmethylbendamustine) : Identical to the metabolite; used as a reference standard (CAS 41515-13-3) .
- Bendamustine Related Compound G : Structurally distinct (imidazo-benzothiazine derivative; MW 353.86) with uncharacterized activity .
- Bendamustine Related Compound H : Larger molecule (MW 680.07) with undefined pharmacological relevance .
Pharmacological and Pharmacokinetic Data
Table 1. Key Pharmacological Parameters
| Compound | Activity Relative to Bendamustine | Terminal Half-Life | Excretion (Urine) |
|---|---|---|---|
| Bendamustine | 1x (Reference) | ~40 minutes | 3.3% unchanged |
| This compound | 0.2–0.25x | ~30 minutes | <5% as metabolite |
| γ-Hydroxybendamustine | ~1x | ~3 hours | <5% as metabolite |
Table 2. Structural Comparison
| Compound | R1 | R2 | R3 | R4 | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Bendamustine | Cl | Cl | CH3 | H | 354.2 |
| This compound | Cl | Cl | H | H | 344.24 |
| γ-Hydroxybendamustine | Cl | Cl | CH3 | OH | 370.2 (estimated) |
| HP1 | Cl | OH | CH3 | H | 336.7 (estimated) |
| HP2 | OH | OH | CH3 | H | 319.2 (estimated) |
Clinical and Research Significance
Biological Activity
N-Desmethylbendamustine (NDB) is a significant metabolite of bendamustine, an alkylating agent used primarily in the treatment of various hematologic malignancies. Understanding the biological activity of NDB is crucial for evaluating its therapeutic potential and safety profile, especially given its formation through the metabolic process involving cytochrome P450 (CYP) enzymes, particularly CYP1A2. This article synthesizes existing research findings, pharmacokinetic data, and case studies to provide a comprehensive overview of NDB's biological activity.
This compound exhibits biological activity primarily through its role as a metabolite of bendamustine. The mechanisms by which it exerts its effects include:
- Alkylation of DNA : Similar to its parent compound, NDB may contribute to DNA cross-linking, leading to cellular apoptosis and mitotic catastrophe. This action is vital in targeting cancer cells that are resistant to other therapies .
- Inhibition of Cell Proliferation : In vitro studies suggest that NDB can inhibit the growth of various cancer cell lines, although its potency is generally lower than that of bendamustine itself .
Pharmacokinetics
The pharmacokinetic profile of NDB has been characterized in studies involving bendamustine administration. Key findings include:
- Metabolism : NDB is formed through the demethylation of bendamustine via CYP1A2. This metabolic pathway indicates that NDB may have distinct pharmacological properties compared to bendamustine .
- Plasma Concentrations : Plasma levels of NDB are significantly lower than those of bendamustine, suggesting a limited contribution to the overall therapeutic effect. Specifically, concentrations range from 1/10 to 1/100 that of the parent drug .
- Excretion : Following administration, NDB and other metabolites are primarily excreted through urine and feces, with less than 5% remaining as unchanged bendamustine .
Efficacy in Clinical Studies
Clinical investigations have evaluated the efficacy of bendamustine and its metabolites in various cancer types:
- Chronic Lymphocytic Leukemia (CLL) : Bendamustine has shown effectiveness in CLL patients who are refractory to rituximab. While specific data on NDB is limited, the overall response rates for bendamustine suggest potential contributions from its metabolites .
- Non-Hodgkin Lymphoma (NHL) : Studies indicate that bendamustine, and by extension possibly NDB, can achieve significant overall response rates in NHL patients, particularly those who have undergone multiple prior therapies .
Comparative Activity
A comparative analysis between bendamustine and NDB shows that while both possess anti-cancer properties, bendamustine remains the more potent agent. The following table summarizes key differences:
| Property | Bendamustine | This compound |
|---|---|---|
| Mechanism | Alkylating agent | Metabolite with reduced potency |
| DNA Cross-linking | Extensive | Limited |
| Plasma Concentration | Higher | Lower (1/10 - 1/100) |
| Efficacy | High in CLL/NHL | Limited clinical data |
Case Study 1: Efficacy in Refractory CLL
In a clinical trial assessing the efficacy of bendamustine in patients with refractory CLL, results showed an overall response rate (ORR) of approximately 88%. While direct data on NDB was not reported, it is hypothesized that its formation during treatment may contribute to the observed responses due to its biological activity as a metabolite .
Case Study 2: Combination Therapy
A study comparing bendamustine combined with rituximab against other regimens demonstrated superior outcomes for patients treated with this combination. The presence of metabolites like NDB could play a role in enhancing therapeutic efficacy by providing additional mechanisms for action against resistant cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
